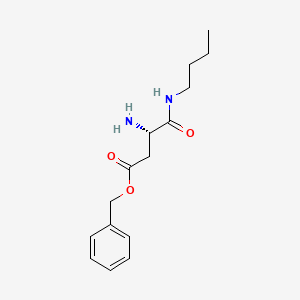![molecular formula C17H29Si2 B14591180 (2,3-Dimethylbut-3-en-1-yl)(methyl)[4-methyl-2-(trimethylsilyl)phenyl]silyl CAS No. 61211-91-4](/img/structure/B14591180.png)
(2,3-Dimethylbut-3-en-1-yl)(methyl)[4-methyl-2-(trimethylsilyl)phenyl]silyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,3-Dimethylbut-3-en-1-yl)(methyl)[4-methyl-2-(trimethylsilyl)phenyl]silyl is a complex organosilicon compound This compound features a unique structure that combines a dimethylbutenyl group, a methyl group, and a trimethylsilyl-substituted phenyl group attached to a silicon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dimethylbut-3-en-1-yl)(methyl)[4-methyl-2-(trimethylsilyl)phenyl]silyl typically involves multiple steps:
Formation of the Dimethylbutenyl Group: This can be achieved through the alkylation of a suitable precursor, such as 2,3-dimethylbut-3-en-1-ol, using a strong base like sodium hydride (NaH) and an alkyl halide.
Attachment of the Trimethylsilyl-Substituted Phenyl Group: This step involves the reaction of a trimethylsilyl-substituted phenyl halide with a suitable organometallic reagent, such as a Grignard reagent or an organolithium compound.
Coupling with Silicon: The final step is the coupling of the dimethylbutenyl and trimethylsilyl-substituted phenyl groups with a silicon source, such as chlorosilane, under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
(2,3-Dimethylbut-3-en-1-yl)(methyl)[4-methyl-2-(trimethylsilyl)phenyl]silyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the trimethylsilyl group can be replaced by other functional groups using reagents like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides, alkoxides
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives
Reduction: Formation of reduced silanes
Substitution: Formation of substituted organosilicon compounds
科学的研究の応用
(2,3-Dimethylbut-3-en-1-yl)(methyl)[4-methyl-2-(trimethylsilyl)phenyl]silyl has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of (2,3-Dimethylbut-3-en-1-yl)(methyl)[4-methyl-2-(trimethylsilyl)phenyl]silyl involves its interaction with molecular targets through its functional groups. The silicon atom can form strong bonds with various elements, facilitating the formation of stable complexes. The trimethylsilyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially modulate biological pathways. The dimethylbutenyl group can participate in various chemical reactions, contributing to the compound’s overall reactivity.
類似化合物との比較
Similar Compounds
(2,3-Dimethylbut-3-en-1-yl)(methyl)phenylsilyl: Lacks the trimethylsilyl group, resulting in different reactivity and applications.
(2,3-Dimethylbut-3-en-1-yl)(methyl)[4-methylphenyl]silyl: Similar structure but without the trimethylsilyl substitution, affecting its chemical properties.
(2,3-Dimethylbut-3-en-1-yl)(methyl)[4-trimethylsilylphenyl]silyl: Contains a trimethylsilyl group but differs in the position of substitution on the phenyl ring.
Uniqueness
The presence of the trimethylsilyl group in (2,3-Dimethylbut-3-en-1-yl)(methyl)[4-methyl-2-(trimethylsilyl)phenyl]silyl imparts unique properties, such as increased lipophilicity and stability, making it distinct from other similar compounds
特性
CAS番号 |
61211-91-4 |
|---|---|
分子式 |
C17H29Si2 |
分子量 |
289.6 g/mol |
InChI |
InChI=1S/C17H29Si2/c1-13(2)15(4)12-18(5)16-10-9-14(3)11-17(16)19(6,7)8/h9-11,15H,1,12H2,2-8H3 |
InChIキー |
GPONNCPXRNGJDJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)[Si](C)CC(C)C(=C)C)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


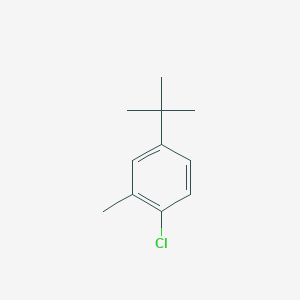
![1,3-Dimethylthiopyrano[2,3-d]pyrimidine-2,4,5-trione](/img/structure/B14591108.png)

![N-tert-Butyl-N'-[2-(pyridin-3-yl)pyrimidin-4-yl]urea](/img/structure/B14591119.png)
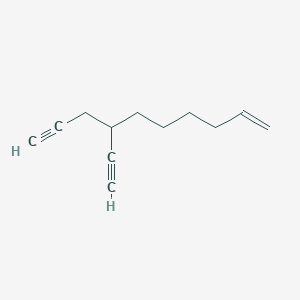
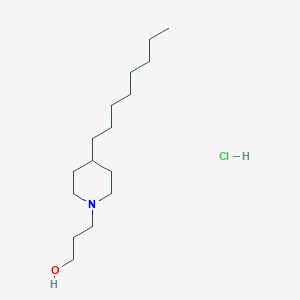
![[(1S,2R)-2-(Acetyloxy)cyclopentyl]acetic acid](/img/structure/B14591146.png)
![3-[1-(3-Methoxyphenyl)cyclopentyl]-N,N-dimethylpropan-1-amine](/img/structure/B14591151.png)
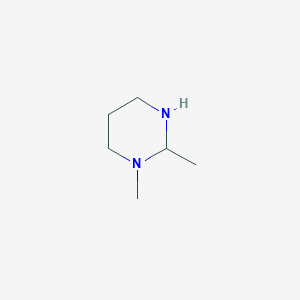
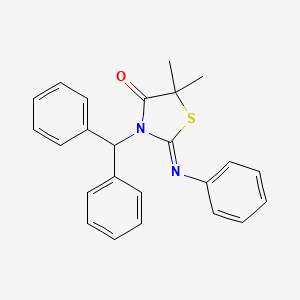
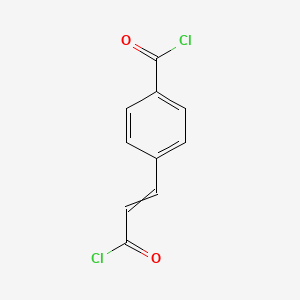
![(5S)-5-[(2,4-Dinitrophenyl)methyl]-5-methyloxolan-2-one](/img/structure/B14591187.png)
